Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group, a hydroxy group, and a dioxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate typically involves the reaction of 2-hydroxy-5-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxy groups allows for various interactions, including hydrogen bonding and electron transfer, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A precursor in the synthesis of Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate.
Ethyl acetoacetate: Another precursor used in the synthesis.
2-Hydroxy-3-nitrochalcones: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate, a compound with the molecular formula C13H13NO7 and a CAS number of 859843-60-0, exhibits significant biological activity that warrants detailed exploration. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
The compound is synthesized through a Knoevenagel condensation reaction between 2-hydroxy-5-methyl-3-nitrobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide as a base. The reaction typically occurs under reflux conditions in ethanol for several hours to ensure complete conversion. The chemical structure includes a nitrophenyl group, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Weight | 295.24 g/mol |
Melting Point | 116-118 °C |
Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This mechanism could make it useful in treating conditions characterized by chronic inflammation.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of functional groups such as hydroxyl and nitro allows for interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : It may influence receptor activity, impacting signaling pathways related to inflammation and immune responses .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antibacterial Activity Study : A recent study evaluated the antibacterial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
- Inflammation Model Research : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, indicating its potential as an anti-inflammatory agent. The study suggested that it could be developed into a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO7/c1-3-21-13(18)11(16)6-10(15)8-4-7(2)5-9(12(8)17)14(19)20/h4-5,17H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRVSQSUFVRCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C(=CC(=C1)C)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458478 | |
Record name | Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859843-60-0 | |
Record name | Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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